molecular formula C14H14S B7998441 4-(Ethylthio)biphenyl

4-(Ethylthio)biphenyl

Cat. No. B7998441
M. Wt: 214.33 g/mol
InChI Key: IELCDFRYXZMNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylthio)biphenyl is a useful research compound. Its molecular formula is C14H14S and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Suzuki Couplings in Medicinal Chemistry : Suzuki couplings are prominent in synthesizing functionalized biaryls used in medicinal chemistry. An educational experiment was designed to explore green Suzuki coupling for creating compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac. This compound shows potential as a lead in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).

  • Organic Pesticides and Nematode Control : Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a related compound, was effective in controlling Trichodorus christiei in centipede grass. This research provides insights into the role of such compounds in agricultural pest control (Johnson, 1970).

  • Synthesis and Characterization of New Ketooximes : The research involved synthesizing new ketooximes by reacting 4-biphenylhydroximoyl chloride with various amines. These compounds have potential applications in coordination chemistry and possibly in the development of new materials or catalysts (Karipcin & Arabali, 2006).

  • Mesogenic Compounds and Crystallography : The structural arrangements of mesogenic compounds like 4-ethyl-4'-(4"-pentylcyclohexyl)biphenyl were studied, highlighting the importance of these compounds in the field of liquid crystal technology and materials science (Walz, Nepveu, & Haase, 1987).

  • Environmental Biodegradation : Biphenyl compounds are subject to biodegradation by various microorganisms. For instance, Oscillatoria sp., a cyanobacterium, can oxidize biphenyl to 4-hydroxybiphenyl, suggesting applications in environmental remediation (Cerniglia, Baalen, & Gibson, 1980).

  • Mycobacterium and Biodegradation : Mycobacterium sp. strain PYR-1 can degrade biphenyl, producing metabolites like benzoic acid and 4-hydroxybiphenyl. This highlights the potential use of such bacteria in the bioremediation of biphenyl-contaminated environments (Moody et al., 2002).

  • Biothiols Detection in Biomedical Applications : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been used as a probe for detecting biothiols, crucial in various physiological processes. This research is significant for biomedical diagnostics and analytical chemistry (Wang et al., 2017).

  • Neonatal Behavioral Studies Related to Environmental Exposures : Studies on prenatal exposure to organophosphate pesticides and polychlorinated biphenyls, which include biphenyl derivatives, have shown effects on neonatal behavior and development, highlighting the importance of understanding environmental impacts on human health (Engel et al., 2007).

  • Tyrosinase Inhibitors in Pharmaceutical Research : Novel biphenyl ester derivatives have been synthesized and tested as tyrosinase inhibitors, a key target in treatments for conditions like hyperpigmentation. Such research contributes to the development of new pharmaceutical agents (Kwong et al., 2017).

  • Drug Metabolism Studies Using Biocatalysis : Biocatalysis was used to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the role of such compounds in understanding drug metabolism and development (Zmijewski et al., 2006).

properties

IUPAC Name

1-ethylsulfanyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCDFRYXZMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.